2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

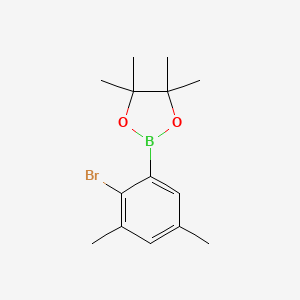

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester with a brominated and dimethyl-substituted aromatic ring. Its molecular formula is C₁₄H₁₉BBrO₂ (calculated molecular weight: 311.02 g/mol). The compound features a dioxaborolane core, a common structural motif in Suzuki-Miyaura cross-coupling reactions, and substituents at the 2-, 3-, and 5-positions of the phenyl ring.

属性

IUPAC Name |

2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWURWHNJKZLGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743461 | |

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-60-8 | |

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Bromo-3,5-dimethylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronate ester group.

Substituted Phenyl Compounds: Formed through nucleophilic substitution of the bromine atom.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

This compound serves as an important reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron moiety allows it to participate effectively in Suzuki-Miyaura coupling reactions. For example, it can react with aryl halides to form biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. Researchers have reported its use in synthesizing substituted phenyl derivatives that are valuable in various chemical applications . The presence of the bromine atom enhances its reactivity and selectivity in these reactions.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for its potential as a building block for drug molecules. Its structural features allow for modifications that can lead to compounds with biological activity against specific targets. Studies have indicated its potential role in developing anti-cancer agents by modifying the dioxaborolane structure to enhance efficacy and reduce toxicity .

Bioconjugation Applications

The compound's unique reactivity also makes it suitable for bioconjugation processes. It can be used to attach therapeutic agents or imaging probes to biomolecules such as proteins or antibodies. This application is particularly relevant in the development of targeted therapies and diagnostic tools .

Materials Science

Polymer Chemistry

In materials science, this compound is employed in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and improved mechanical strength. The incorporation of boron into polymer matrices has been shown to improve their performance in various applications including electronics and coatings .

Nanomaterials Development

Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metals allows for the creation of boron-based nanocomposites that exhibit interesting electronic and optical properties. These materials have potential applications in sensors and energy storage devices .

Case Studies

作用机制

The mechanism of action of 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronate ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The key steps in the mechanism are:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronate ester group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related pinacol boronic esters, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. Donating Groups: Bromine and chlorine substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic aromatic substitution.

- Steric Effects: Bulky substituents like 2,4,6-trimethylphenyl (MesBpin) hinder access to the boron center, making these esters useful in controlled coupling reactions . The target compound’s 3,5-dimethyl groups provide intermediate steric shielding.

- Synthetic Utility: Brominated derivatives (e.g., ) are common in drug discovery, acting as aryl halide precursors for cross-coupling .

Stability and Reactivity

- Thermal Stability: Methyl and methoxy substituents (e.g., in the target compound) enhance thermal stability compared to halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

- Hydrolytic Sensitivity: Electron-withdrawing groups (e.g., CF₃O in ) increase susceptibility to hydrolysis, necessitating anhydrous handling .

生物活性

2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry and material science due to its unique structural characteristics and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1073338-97-2

- Molecular Formula : C14H20BBrO2

- Molecular Weight : 311.02 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known for its role in:

- Inhibiting enzymes involved in metabolic pathways.

- Modulating receptor activity.

- Acting as a Lewis acid in biochemical reactions.

Enzyme Inhibition

Research indicates that compounds with similar dioxaborolane structures can inhibit enzymes such as proteases and kinases. This inhibition can lead to altered cellular signaling pathways and may contribute to therapeutic effects in diseases like cancer and diabetes.

Receptor Modulation

The compound may also act on specific receptors in cells. For instance, studies have shown that related compounds can enhance or inhibit receptor activity related to neurotransmission and hormonal responses.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

-

Cytotoxicity in Cancer Cells : A study evaluated the effects of dioxaborolane derivatives on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Anti-inflammatory Studies : In another study focusing on the anti-inflammatory properties of boron-containing compounds, it was found that treatment with a similar dioxaborolane reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, indicating potential use in inflammatory conditions.

常见问题

Q. What are the established synthetic routes for preparing 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via two primary routes:

- Route 1 : Reacting 2-bromo-3,5-dimethylphenol with tetramethyl-1,3,2-dioxaborolane under acidic or basic conditions, facilitating esterification. This method is analogous to the synthesis of dichlorophenyl analogs (e.g., 2-(2-Bromo-3,5-dichlorophenyl)-dioxaborolane) .

- Route 2 : Coupling 2-bromo-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under inert conditions. Toluene or THF is commonly used as the solvent, with reflux temperatures to drive the reaction . Key Consideration : Route 1 is faster but may require rigorous purification, while Route 2 offers higher purity but demands moisture-free conditions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation involves:

- 1H NMR : Peaks for the methyl groups on the dioxaborolane ring (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, depending on substituents). The bromo substituent deshields adjacent protons, shifting resonances upfield .

- 11B NMR : A singlet near δ 30–35 ppm confirms the boron environment .

- IR Spectroscopy : B-O stretching vibrations at ~1350–1310 cm⁻¹ and C-Br absorption at ~550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 352 (for C₁₄H₁₉BBrO₂) with fragmentation patterns matching the borolane ring and bromophenyl group .

Q. What are the primary applications of this compound in organic synthesis?

This boronate ester is a key reagent in:

- Suzuki-Miyaura Cross-Couplings : Forms biaryl structures by coupling with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF/H₂O at 80–100°C .

- Directed C-H Borylation : The bromine atom acts as a directing group for regioselective functionalization .

- Pharmaceutical Intermediates : Used to synthesize analogs with anti-inflammatory or anticancer activity .

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethyl groups influence reaction outcomes in cross-coupling reactions?

The 3,5-dimethyl substituents create steric hindrance, which:

- Reduces Reactivity : Slows transmetallation steps in Suzuki couplings compared to unsubstituted analogs.

- Enhances Selectivity : Limits undesired side reactions (e.g., homocoupling) by blocking alternative reaction sites. Comparative studies with dichloro analogs (e.g., 2-(3,5-Dichlorophenyl)-dioxaborolane) show that methyl groups provide milder electronic deactivation but greater steric bulk, requiring optimized catalyst loading (e.g., 2–5 mol% Pd) .

Q. What strategies optimize catalytic systems for Suzuki-Miyaura couplings using this boronate ester?

Optimization involves:

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves yields for sterically hindered substrates .

- Solvent Systems : Use of toluene/EtOH/H₂O (3:1:1) enhances solubility of both aryl halides and boronate esters.

- Temperature Control : Reactions performed at 90°C for 12–24 hours achieve >80% yield for most substrates.

- Additives : K₂CO₃ or CsF as base improves transmetallation efficiency .

Q. How should researchers address discrepancies in reported reaction yields when using differently substituted analogs?

Contradictions often arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase oxidative addition rates but may reduce boronate stability.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electron-deficient substrates, while non-polar solvents (e.g., toluene) benefit sterically hindered systems . Methodological Solution : Conduct Hammett plots to correlate substituent effects with reaction rates and use kinetic studies to identify rate-limiting steps.

Handling and Stability

Q. What are the best practices for storing and handling this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the borolane ring .

- Handling : Use gloveboxes for weighing and reaction setup. Moisture-sensitive steps require molecular sieves or drying tubes .

- Decomposition Signs : Yellowing indicates partial hydrolysis; validate purity via TLC (Rf ≈ 0.6 in hexane/EtOAc 4:1) before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。